Methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-13-9(12)7-6(10)5-3-2-4-11-8(5)14-7/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRMGFASHDVXKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(O1)N=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
S<sub>N</sub>Ar-Mediated Cyclization
A widely adopted route begins with 2,5-dichloronicotinic acid (11 ), which undergoes esterification to form ethyl 2,5-dichloronicotinate (12 ) under acidic conditions. Subsequent nucleophilic aromatic substitution (S<sub>N</sub>Ar) with ethyl 2-hydroxyacetate (13 ) in the presence of a base facilitates displacement of the 2-chloro group, followed by intramolecular cyclization to yield the furo[2,3-b]pyridine core (14 ). Final esterification with methanol introduces the methyl ester group, while the 3-amino moiety is introduced via amination under controlled conditions.
Key Conditions
tert-Butyl Ester Intermediate Strategy
To enhance functional group tolerance, the tert-butyl ester derivative (16 ) of 2,5-dichloronicotinic acid is synthesized using concentrated H<sub>2</sub>SO<sub>4</sub> and tert-butanol. Cyclization with tert-butyl 2-hydroxyacetate (17 ) under similar S<sub>N</sub>Ar conditions affords 18 , which undergoes trifluoroacetic acid (TFA)-mediated deprotection and decarboxylation to yield the target compound (15 ). This method minimizes side reactions and improves scalability.
Optimization Data
| Step | Reagents/Conditions | Yield |
|---|---|---|
| tert-Butyl ester formation | H<sub>2</sub>SO<sub>4</sub>, MgSO<sub>4</sub>, tert-butanol | 92% |
| Cyclization | NaH, DMF, 80°C | 86% |
| Deprotection | TFA, CH<sub>2</sub>Cl<sub>2</sub>, rt, 2 h | 95% |
Palladium-Catalyzed Cross-Coupling Methods
Sonogashira Coupling and Cyclization
A patent-described method utilizes a Pd/Cu-catalyzed Sonogashira coupling between 2-hydroxypyridine derivatives and substituted acetylenes. For example, 2-hydroxy-5-chloropyridine reacts with trimethylsilylacetylene in THF with Pd(OAc)<sub>2</sub> (1 mol%), PPh<sub>3</sub> (2 mol%), and CuI (2 mol%) at 35–39°C for 16–27 h, forming a silylacetylene intermediate. Subsequent desilylation with K<sub>2</sub>CO<sub>3</sub> in EtOH/Et<sub>3</sub>N (7:3) at 72°C for 27 h induces cyclization to the furopyridine core. Final esterification with methyl iodide completes the synthesis.
Catalytic System Performance
| Catalyst System | Solvent | Temperature | Yield |
|---|---|---|---|
| Pd(OAc)<sub>2</sub>/PPh<sub>3</sub>/CuI | THF/n-BuNH<sub>2</sub> | 35–39°C | 75% |
| CuI (5 mol%) | EtOH/Et<sub>3</sub>N | 72°C | 68% |
Multi-Component Reaction (MCR) Strategies
Cyanothioacetamide-Based Synthesis
A thiopyran intermediate (4 ) is formed via Knoevenagel condensation of malononitrile, aldehydes, and H<sub>2</sub>S, followed by recyclization to pyridine-2-thiolate (5 ). Alkylation with methyl iodide and subsequent cyclization under basic conditions (KOH/DMF) could theoretically yield the target compound, though yields for analogous thieno[2,3-b]pyridines are modest (≤50%).
Reaction Challenges
Comparative Analysis of Synthetic Routes
Yield and Scalability
| Method | Average Yield | Scalability | Key Advantage |
|---|---|---|---|
| S<sub>N</sub>Ar cyclization | 68–86% | High | Minimal purification steps |
| Sonogashira coupling | 68–75% | Moderate | Functional group tolerance |
| MCR approaches | ≤50% | Low | Atom economy |
Cost and Complexity
-
Cyclization-Esterification : Low cost due to inexpensive reagents but requires strict temperature control.
-
Pd-Catalyzed Methods : Higher cost from Pd/Cu catalysts but offers regioselective functionalization.
Recent advances in photoredox catalysis and flow chemistry could address limitations in current methods. For instance, visible-light-mediated amination might streamline the introduction of the 3-amino group without harsh reagents. Additionally, continuous-flow systems could enhance the scalability of Pd-catalyzed steps by improving heat and mass transfer .
Chemical Reactions Analysis
Cyclization and Heterocycle Formation
The amino and ester groups facilitate cyclization reactions to form complex heterocyclic systems. For example:
- Condensation with Dimethylformamide Dimethylacetal (DMF-DMA):
Reacting the compound with DMF-DMA under reflux conditions generates enamine intermediates, which cyclize to form pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one derivatives .
| Reaction Conditions | Reagents | Products |
|---|---|---|
| Reflux in dry DMF, 6–8 hours | DMF-DMA, NaHCO₃ | Pyrido-fused pyrimidinones with potential antitumor activity |
- Microwave-Assisted Three-Component Synthesis:
The amino group participates in one-pot reactions with aldehydes and active methylene compounds (e.g., Meldrum’s acid) under microwave irradiation, yielding pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one hybrids .
Oxidative Dimerization
Under oxidative conditions, the amino group undergoes dimerization:
- Hypochlorite-Mediated Oxidation:
Treatment with sodium hypochlorite (NaOCl) in aqueous ethanol leads to regio- and stereoselective dimerization, forming bis-thieno[2,3-b]pyridine derivatives. This reaction proceeds via a radical intermediate .
| Oxidizing Agent | Conditions | Major Product |
|---|---|---|
| NaOCl | Ethanol/H₂O, 0–5°C, 2h | Dimeric furopyridine derivatives |
Ester Hydrolysis
The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:
| Conditions | Reagents | Product |
|---|---|---|
| Alkaline hydrolysis | NaOH (1M), reflux | 3-Aminofuro[2,3-b]pyridine-2-carboxylic acid |
Amino Group Reactivity
- Diazotization and Azide Formation:
The amino group reacts with nitrous acid (HNO₂) to form a diazonium intermediate, which subsequently reacts with sodium azide (NaN₃) to yield 3-azidofuro[2,3-b]pyridine-2-carboxylate . - Huisgen Cycloaddition:
The azide derivative participates in 1,3-dipolar cycloaddition with alkynes (e.g., phenylacetylene) to form 1,2,3-triazole-fused furopyridines .
| Reaction | Reagents | Conditions | Product |
|---|---|---|---|
| Diazotization | NaNO₂, HCl, NaN₃ | 0–5°C, 2h | 3-Azidofuro[2,3-b]pyridine-2-carboxylate |
| Huisgen Cycloaddition | Phenylacetylene, Cu(I) | RT, 12h | Triazole-fused furopyridines |
Substitution Reactions
The electron-rich furopyridine ring undergoes electrophilic substitution:
- Halogenation:
Bromination with N-bromosuccinimide (NBS) in dimethylformamide (DMF) selectively substitutes the 5-position of the pyridine ring .
| Reagent | Conditions | Product |
|---|---|---|
| NBS | DMF, 80°C, 4h | 5-Bromo-3-aminofuro[2,3-b]pyridine-2-carboxylate |
Scientific Research Applications
Pharmaceutical Development
Methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate is recognized for its role as a key intermediate in the synthesis of pharmaceuticals. Its structural features allow it to interact with biological targets effectively, making it valuable in drug discovery efforts aimed at treating various diseases, including cancer and neurological disorders.
Case Study: Antitumor Activity
Recent studies have demonstrated the compound's potential antitumor effects. For instance, it was evaluated in triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) using the sulforhodamine B assay. The results indicated a significant growth inhibition at concentrations around 13 µM (GI50), particularly affecting the MDA-MB-231 cell line while showing minimal toxicity to non-tumorigenic MCF-12A cells .
Table 1: Antitumor Activity of this compound
| Compound | Cell Line | GI50 (µM) | Toxicity to MCF-12A |
|---|---|---|---|
| This compound | MDA-MB-231 | 13 | Low |
| MDA-MB-468 | Not specified | Low |
Biochemical Research
In biochemical research, this compound is utilized to study enzyme interactions and metabolic pathways. It provides insights into cellular processes and potential therapeutic targets.
Material Science
This compound is also explored for its applications in material science, particularly in developing organic semiconductors. These materials are essential for advancing electronic devices and renewable energy technologies.
Agricultural Chemistry
In agricultural chemistry, this compound plays a role in formulating agrochemicals aimed at improving crop resilience and yield. This application addresses challenges related to food security and sustainable agriculture.
Analytical Chemistry
The compound serves as a standard in chromatographic techniques, aiding in the accurate quantification of similar compounds in complex mixtures. It is crucial for ensuring the reliability of analytical methods used in various scientific investigations.
Mechanism of Action
The mechanism of action of Methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino group at the 3-position can form hydrogen bonds with biological macromolecules, influencing their function . Additionally, the fused ring system can interact with enzyme active sites, potentially inhibiting their activity . These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Structural Analogues with Varying Ester Groups
Key Observations :
Thiophene-Based Analogues
Replacing the furan oxygen with sulfur yields thieno[2,3-b]pyridine derivatives, which exhibit distinct electronic and metabolic properties:
Key Observations :
- Thiophene vs. Furan : The sulfur atom in thiophene derivatives increases molecular polarizability and may enhance metabolic stability compared to furan-based compounds .
- Ring Fusion Position: Thieno[2,3-c]pyridine derivatives (e.g., CAS 78790-83-7) exhibit different electronic properties due to altered ring fusion, influencing target selectivity .
Bioactivity and Pharmacokinetic Comparisons
- PI-103BE Synthesis: Ethyl 3-aminofuro[2,3-b]pyridine-2-carboxylate (CAS 371945-06-1) was used to synthesize PI-103BE, a boronic ester bioisostere. While PI-103BE showed reduced in vitro antiproliferative activity compared to PI-103, its improved bioavailability in mice highlights the trade-off between potency and pharmacokinetics .
- Thiophene Derivatives: Methyl 3-amino-6-methylthiopheno[2,3-b]pyridine-2-carboxylate (CAS 59488-60-7) is utilized in electronic materials and pesticides, leveraging sulfur’s electron-rich properties for diverse applications .
Biological Activity
Methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Compound Overview
- Chemical Formula : C₉H₈N₂O₃
- Molecular Weight : 192.17 g/mol
- Structure : The compound features a furo[2,3-b]pyridine core with an amino group and a carboxylate ester.
Antitumor Properties
Recent studies have highlighted the antitumor potential of this compound. It has been observed to exhibit inhibitory effects on cancer cell lines, particularly in triple-negative breast cancer (TNBC) models. The following table summarizes key findings from relevant research:
In one study, the compound was tested against two TNBC cell lines using the sulforhodamine B assay, demonstrating significant growth inhibition at concentrations that did not affect non-tumorigenic cells like MCF-12A . The mechanism appears to involve modulation of key cellular pathways associated with tumor growth and proliferation.
The precise molecular targets for this compound remain largely unidentified; however, it is suggested that the compound may interact with specific kinases involved in cancer progression. This interaction leads to alterations in cellular processes that contribute to its antitumor effects.
Additionally, structural analogs have shown promise in treating neurological disorders and inflammatory diseases due to their ability to modulate biological pathways.
Research Findings
Several studies have explored the synthesis and biological evaluation of this compound. Key findings include:
- Antimicrobial Activity : The compound exhibits potential antimicrobial properties, although specific data on its efficacy against various pathogens is limited.
- Synthetic Routes : Various methods for synthesizing this compound have been established, yielding moderate to high purity levels (often exceeding 97%) which is critical for biological testing.
- Comparative Analysis : The compound shares structural similarities with other biologically active heterocycles, which may provide insights into its potential applications in drug development. A comparative analysis is provided below:
| Compound Name | Structural Features | Known Activities |
|---|---|---|
| Methyl 3-aminoquinoline-2-carboxylate | Quinoline ring system | Varied biological activities |
| Methyl 4-amino-pyridine-2-carboxylate | Pyridine ring system | Distinct reactivity patterns |
| Ethyl 5-amino-thiazole-4-carboxylate | Thiazole ring system | Different biological effects |
The unique furo-pyridine structure of this compound influences its reactivity and biological activity compared to these similar compounds.
Case Studies
- In Vivo Studies : In ovo studies using the chick chorioallantoic membrane (CAM) model demonstrated that treatment with this compound resulted in a significant reduction in tumor size when compared to controls treated with vehicle alone.
- Cell Cycle Analysis : Flow cytometry assays indicated that treatment with this compound altered the cell cycle profile of TNBC cells, increasing the G0/G1 phase population while decreasing the S phase population—suggesting a halt in cell proliferation mechanisms .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate, and how do their yields compare?
- Methodology : The compound can be synthesized via cyclization of 2-alkoxy-3-cyanopyridines using sodium ethoxide, as demonstrated in the preparation of related 3-aminofuro[2,3-b]pyridines (yields not explicitly reported but noted as straightforward) . Alternatively, a seven-step sequence starting from ethyl 3-aminofuro[2,3-b]pyridine-2-carboxylate involves condensation with 3-methoxybenzoyl chloride, amidation, and cyclization (exact yields not detailed but described as feasible for bioisostere development) .
Q. How can structural ambiguities in this compound derivatives be resolved?
- Methodology : Single-crystal X-ray diffraction (SHELX software) is critical for resolving planar heterocyclic systems and intramolecular hydrogen bonding, as shown in analogous thieno[2,3-b]pyridine structures. For example, X-ray data confirmed planarity and dimeric hydrogen-bonded motifs in ethyl 3-(4-methylbenzenesulfonamido)-thieno[2,3-b]pyridine-2-carboxylate .
Q. What spectroscopic techniques are essential for characterizing this compound and its intermediates?
- Methodology :
- NMR : and NMR (e.g., in DMSO-d or CDCl) confirm substituent positions and purity, as seen in related pyridinecarboxylates .
- LCMS/HRMS : Validates molecular weight and purity (e.g., ESI-MS m/z data for analogs like PI-103BE) .
- HPLC : Assesses purity thresholds (>95% for pharmacological studies) .
Advanced Research Questions
Q. How do structural modifications (e.g., furo vs. thieno rings) influence bioactivity in analogs of this compound?
- Methodology : Comparative SAR studies are key. For example:
- Thieno[2,3-b]pyridine derivatives (e.g., methyl 3-[(3,4,5-trimethoxyphenyl)amino]thieno[2,3-b]pyridine-2-carboxylate) exhibit antiproliferative activity via kinase inhibition, while furo analogs may differ in steric and electronic profiles .
- Boron-containing bioisosteres (e.g., PI-103BE) show reduced in vitro potency but enhanced bioavailability due to boronic ester substitution .
Q. What strategies improve the bioavailability of this compound-derived drug candidates?
- Methodology :
- Bioisosteric replacement : Substituting hydroxyl groups with boronic acid pinacol esters (e.g., PI-103BE) enhances pharmacokinetic profiles in mice, achieving higher plasma exposure .
- Prodrug approaches : Esterification (e.g., ethyl to methyl carboxylate modifications) can optimize lipophilicity and metabolic stability .
Q. How can computational modeling guide the design of derivatives targeting specific enzymes (e.g., PI3K)?
- Methodology :
- Docking studies : Align compound scaffolds with kinase ATP-binding pockets (e.g., using PI-103 as a template) to predict binding affinities .
- DFT calculations : Assess electronic effects of substituents (e.g., methoxy vs. trifluoromethyl groups) on reactivity and intermolecular interactions .
Q. What experimental protocols address contradictions in biological data across studies?
- Methodology :
- Dose-response validation : Replicate assays under standardized conditions (e.g., cell line-specific IC measurements) .
- Metabolic stability assays : Use liver microsomes to identify interspecies variability (e.g., murine vs. human CYP450 metabolism) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
